molecular formula C16H17N3O5S B1212693 Oracefal

Oracefal

Cat. No. B1212693
M. Wt: 363.4 g/mol
InChI Key: BOEGTKLJZSQCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Long-acting, broad-spectrum, water-soluble, CEPHALEXIN derivative.

Scientific Research Applications

  • Olfactory Biosensing and Receptor Research : The study of olfaction, particularly the use of olfactory receptors (ORs) in biosensing, has significant implications for scientific research. This includes the development of olfactory biosensors or bioelectronic noses, utilizing the sensitivity and specificity of ORs to detect volatile compounds (Glatz & Bailey-Hill, 2011).

  • Molecular Techniques in Taxonomy : Advances in molecular techniques, such as MALDI MS and principal component analysis, are crucial for taxonomic research. This approach allows for rapid analysis and identification of species, as demonstrated in a study involving fish fillet samples (Wang, Bi, & Xie, 2020).

  • Evaluation of Environmental Factors on Ecosystems : Multifactor experiments, like the Prairie Heating and CO2 Enrichment experiment, are used to test and improve terrestrial biosphere models. These experiments help understand how various environmental factors impact ecosystems, such as grasslands responding to global change (De Kauwe et al., 2017).

  • Applications of Trifluoroacetic Acid in Chemical Analysis : Trifluoroacetic acid (TFA) plays a significant role in chemical analysis, particularly in the separation of small ionizable molecules by reversed-phase liquid chromatography. Its use as an ion-pair reagent and pH stabilizer is noteworthy in analytical chemistry (Cai & Li, 1999).

  • Use of TFA in Protein Characterization : The role of TFA in LC-MS analysis of therapeutic proteins is highlighted. It provides symmetrical peak shapes but can decrease mass spectrometric sensitivity. Alternative MS-compatible mobile phases are explored for better protein characterization (Bobály et al., 2015).

  • Drug Discovery and Development : A historical perspective on drug discovery emphasizes the increasing influence of molecular biology and genomic sciences. It discusses the evolution of drug research methodologies and the growing complexity in this interdisciplinary field (Drews, 2000).

  • Mithramycin Gene Cluster Research in Streptomyces argillaceus : The study of the mithramycin gene cluster in Streptomyces argillaceus provides insights into antibiotic biosynthesis and gene regulation, essential for understanding and developing new antibiotics (Lombó et al., 1999).

  • Nitisinone in Tyrosinemia Type 1 Treatment : Research on nitisinone (NTBC) in the treatment of hereditary tyrosinemia type-1 highlights the importance of monitoring plasma drug levels and urine succinylacetone for assessing drug compliance and dosage (Jack & Scott, 2019).

properties

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEGTKLJZSQCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860610
Record name 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181570-19-3
Record name 7-[[2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181570-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[2-Amino(4-hydroxyphenyl)acetamido]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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